molecular formula C8H5N3S B3353110 1H-Benzimidazol-2-yl thiocyanate CAS No. 5285-94-9

1H-Benzimidazol-2-yl thiocyanate

Cat. No.: B3353110
CAS No.: 5285-94-9
M. Wt: 175.21 g/mol
InChI Key: DWSVRXBNHIWGHF-UHFFFAOYSA-N
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Description

1H-Benzimidazol-2-yl thiocyanate is a heterocyclic compound that features a benzimidazole ring fused with a thiocyanate group at the 2-position Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazol-2-yl thiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1H-Benzimidazol-2-yl thiocyanate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-benzimidazol-2-yl thiocyanate involves its interaction with various molecular targets. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. In medicinal applications, the compound can intercalate into DNA, disrupting its structure and function, which can result in the inhibition of cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

    1H-Benzimidazole: The parent compound without the thiocyanate group.

    1H-Benzimidazol-2-yl hydrazones: Compounds with hydrazone groups instead of thiocyanate.

    2-Mercaptobenzimidazole: Contains a thiol group instead of thiocyanate.

Uniqueness: 1H-Benzimidazol-2-yl thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct reactivity and potential biological activities. This makes it a valuable compound for the development of new drugs and materials with specific properties.

Properties

IUPAC Name

1H-benzimidazol-2-yl thiocyanate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3S/c9-5-12-8-10-6-3-1-2-4-7(6)11-8/h1-4H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSVRXBNHIWGHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20498708
Record name 1H-Benzimidazol-2-yl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20498708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5285-94-9
Record name 1H-Benzimidazol-2-yl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20498708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Benzimidazol-2-yl thiocyanate
Reactant of Route 2
1H-Benzimidazol-2-yl thiocyanate
Reactant of Route 3
1H-Benzimidazol-2-yl thiocyanate
Reactant of Route 4
1H-Benzimidazol-2-yl thiocyanate
Reactant of Route 5
1H-Benzimidazol-2-yl thiocyanate
Reactant of Route 6
1H-Benzimidazol-2-yl thiocyanate

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